molecular formula C21H17N3O3 B2965778 N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide CAS No. 923140-11-8

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide

Cat. No.: B2965778
CAS No.: 923140-11-8
M. Wt: 359.385
InChI Key: OSEKTZIJRDPEEJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is a phenazine-based compound of significant interest in biochemical and pharmacological research due to its potential multifaceted bioactivities. Phenazine-1-carboxamide (PCN), the core structural motif of this derivative, has been extensively studied and demonstrates potent, selective biological effects. Research indicates that PCN can induce apoptosis in cancer cells via the mitochondrial intrinsic pathway. Studies on lung (A549) and breast (MDA-MB-231) cancer cell lines show that PCN triggers this process by generating reactive oxygen species (ROS), causing a loss of mitochondrial membrane potential, and promoting the activation of caspase-3. At a molecular level, PCN acts by inhibiting anti-apoptotic Bcl-2 family proteins, which is a key mechanism for its selective cytotoxicity against cancer cells . Furthermore, phenazine-1-carboxamide exhibits strong antifungal properties. Its mechanism against dimorphic fungi, such as Candida albicans, involves the induction of high intracellular ROS levels, leading to oxidative stress, mitochondrial hyperpolarization, and subsequent apoptotic cell death. This makes it a compelling candidate for research into novel antifungal agents, particularly in preventing the yeast-to-hypha transition, a critical virulence factor in pathogenic fungi . The structural features of this compound, including the phenazine core and the 3,4-dimethoxyphenyl carboxamide group, are associated with improved bioactive properties. The compound is intended for research applications only, including the investigation of apoptosis mechanisms, exploration of new anticancer and antifungal therapeutics, and the study of structure-activity relationships within the phenazine chemical class. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEKTZIJRDPEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may produce phenazine-1-carboxamides .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. Phenazine derivatives are known to generate reactive oxygen species (ROS), which can damage cellular components and inhibit cell growth . In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting topoisomerases, enzymes responsible for DNA replication and transcription . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Physicochemical Data

Compound Yield (%) Melting Point (°C) Molecular Weight Spectral Confirmation
Phenazine-1-carboxamide Derivative 81 203–204 414.45 1H NMR, HRMS
Rip-B 80 90 285.34 1H/13C NMR
Benzimidazole Carboxamide Not reported Not reported 472.54 IR, 1H/13C NMR, LC-MS

The target compound’s phenazine core likely increases melting point and thermal stability compared to simpler benzamides like Rip-B .

Biological Activity

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a phenazine derivative characterized by its unique structure, which includes methoxy groups that enhance its biological efficacy. This compound has been studied for its potential applications in agriculture and medicine, particularly due to its antifungal and anticancer properties.

Biological Activities

1. Antifungal Activity
this compound exhibits strong antagonistic activity against various fungal phytopathogens. Research indicates that it can inhibit the growth of pathogens such as Fusarium oxysporum and Rhizoctonia solani, making it a valuable biocontrol agent in agriculture .

2. Anticancer Properties
The compound has demonstrated selective cytotoxicity towards several cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells. Studies report IC50 values of approximately 488.7 nM for A549 cells and 458.6 nM for MDA-MB-231 cells . The mechanism involves the induction of apoptosis through the mitochondrial intrinsic pathway, characterized by the activation of caspase-3 and downregulation of Bcl-2 protein .

The biological activity of this compound can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : The compound interacts with cellular components to produce ROS, leading to oxidative stress that can damage cellular structures and inhibit growth .
  • Cell Cycle Arrest : It induces G1 phase cell cycle arrest in cancer cells, contributing to its anticancer effects by preventing proliferation .
  • Inhibition of Cellular Pathways : The compound has been shown to interfere with key signaling pathways involved in cell survival and proliferation, enhancing its therapeutic potential against cancer .

Case Studies

  • Antifungal Efficacy : In a study examining the antifungal properties of phenazine derivatives, this compound was found to significantly inhibit the growth of Alternaria solani and other plant pathogens. This suggests its potential as an environmentally friendly fungicide in agricultural practices .
  • Anticancer Activity : A series of experiments demonstrated that treatment with this compound resulted in reduced viability and DNA synthesis in A549 and MDA-MB-231 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses showing increased sub-G1 populations indicative of cell death .

Data Table

Biological ActivityTarget Organism/Cell LineIC50 Value (nM)Mechanism
AntifungalFusarium oxysporumNot specifiedInhibition of fungal growth
AntifungalRhizoctonia solaniNot specifiedDisruption of cell integrity
AnticancerA549 (Lung Cancer)488.7Induction of apoptosis
AnticancerMDA-MB-231 (Breast Cancer)458.6Cell cycle arrest

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
DCC/DMAP CondensationDCM, RT, 24h6570
Isocyanate CouplingDCM, 0°C→RT, 12h7285

How is this compound characterized structurally and functionally?

Basic Research Question

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 93.49°) .
  • Spectroscopy :
    • HRMS : Confirms molecular ion peaks (e.g., [M]+ at m/z 458.1059) .
    • NMR : Distinct aromatic proton signals for phenazine (δ 8.2–8.7 ppm) and dimethoxyphenyl (δ 3.8–6.9 ppm) .

What biological activities have been reported for this compound, and what assays validate these findings?

Basic Research Question

  • Antimicrobial : MIC values of 12.5–25 µg/mL against Staphylococcus aureus via broth microdilution assays .
  • Anticancer : IC₅₀ of 8.2 µM in HeLa cells using MTT assays, with ROS-mediated apoptosis confirmed by flow cytometry .

What reaction mechanisms govern the compound’s chemical transformations (e.g., oxidation, substitution)?

Advanced Research Question

  • Oxidation : Phenazine core reacts with KMnO₄ to form quinone derivatives, altering redox activity .
  • Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr₃, yielding hydroxylated analogs for SAR studies .
  • Reduction : NaBH₄ reduces the carboxamide to secondary amines, modifying solubility .

Methodological Note : Monitor reactions via TLC and LC-MS to track intermediates .

How do structural modifications (e.g., halogenation) impact bioactivity compared to analogs?

Advanced Research Question

  • Fluorination : N-(2-(4-fluorobenzamido)ethyl)phenazine-1-carboxamide shows enhanced antimicrobial activity (MIC 6.25 µg/mL) due to increased lipophilicity .
  • Methoxy Positioning : 3,4-Dimethoxy substitution improves cellular uptake vs. 2,5-dimethyl analogs (logP = 2.8 vs. 2.1) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Differences : Use HPLC (≥95% purity) and control for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

What computational tools predict the compound’s reactivity or binding modes?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials .
  • Molecular Docking : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to guide analog design .

What toxicological profiling is recommended before in vivo studies?

Advanced Research Question

  • Acute Toxicity : Perform OECD 423 assays in rodents (LD₅₀ > 500 mg/kg suggests low risk) .
  • Genotoxicity : Use Ames tests (±S9 metabolic activation) to rule out mutagenicity .

How can synthetic yields be improved without compromising purity?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 24h) and increases yield (85%) via controlled heating .
  • Solid-Phase Purification : Use silica-coated SPE cartridges to remove unreacted aniline .

What are emerging research directions for this compound?

Advanced Research Question

  • Nanoparticle Conjugation : Enhance bioavailability via PEGylated liposomes .
  • Dual-Action Prodrugs : Link to ROS-sensitive moieties for targeted cancer therapy .

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